3-(3-Trifluoromethoxy-phenyl)-propylamine
Overview
Description
3-(3-Trifluoromethoxy-phenyl)-propylamine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Trifluoromethoxy-phenyl)-propylamine typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of phenyl isothiocyanate and corresponding amines in the presence of dimethylbenzene as a solvent . This reaction is carried out under nitrogen protection and mild conditions, resulting in high yields and minimal by-products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Trifluoromethoxy-phenyl)-propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or other nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3-(3-Trifluoromethoxy-phenyl)-propylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Trifluoromethoxy-phenyl)-propylamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group influences the compound’s reactivity and binding affinity, affecting its overall biological activity. Detailed studies on its molecular targets and pathways are essential to understand its effects fully .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethoxy)phenylboronic acid: Shares the trifluoromethoxy group but differs in its boronic acid functionality.
Phenyl isothiocyanate: Similar in structure but contains an isothiocyanate group instead of a propylamine chain.
Uniqueness
3-(3-Trifluoromethoxy-phenyl)-propylamine is unique due to its specific combination of a trifluoromethoxy group and a propylamine chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications and research purposes.
Properties
IUPAC Name |
3-[3-(trifluoromethoxy)phenyl]propan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)15-9-5-1-3-8(7-9)4-2-6-14/h1,3,5,7H,2,4,6,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPWAAYKSJODDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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